molecular formula C21H20O B14730046 Bis(2-methylphenyl)-phenylmethanol CAS No. 6324-60-3

Bis(2-methylphenyl)-phenylmethanol

Cat. No.: B14730046
CAS No.: 6324-60-3
M. Wt: 288.4 g/mol
InChI Key: KXGJHQLSMMKIIA-UHFFFAOYSA-N
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Description

Bis(2-methylphenyl)-phenylmethanol is an organic compound with the molecular formula C21H20O It is a tertiary alcohol, characterized by the presence of two 2-methylphenyl groups and one phenyl group attached to a central carbon atom, which is also bonded to a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methylphenyl)-phenylmethanol typically involves the Grignard reaction. This method includes the reaction of phenylmagnesium bromide with 2-methylbenzophenone under anhydrous conditions. The reaction proceeds as follows:

  • Preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium in dry ether.
  • Addition of 2-methylbenzophenone to the Grignard reagent, followed by hydrolysis to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Grignard reaction remains a cornerstone in its synthesis due to its efficiency and relatively straightforward procedure.

Chemical Reactions Analysis

Types of Reactions: Bis(2-methylphenyl)-phenylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Bis(2-methylphenyl)-phenylmethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(2-methylphenyl)-phenylmethanol largely depends on the specific reactions it undergoes. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved are typically related to the functional groups present in the compound and the nature of the reagents used.

Comparison with Similar Compounds

    Bis(2-methylphenyl) phenyl phosphate: Similar in structure but contains a phosphate group instead of a hydroxyl group.

    Bis(2-methylphenyl)methanol: Lacks the phenyl group present in Bis(2-methylphenyl)-phenylmethanol.

Uniqueness: this compound is unique due to the presence of both 2-methylphenyl and phenyl groups attached to the central carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

6324-60-3

Molecular Formula

C21H20O

Molecular Weight

288.4 g/mol

IUPAC Name

bis(2-methylphenyl)-phenylmethanol

InChI

InChI=1S/C21H20O/c1-16-10-6-8-14-19(16)21(22,18-12-4-3-5-13-18)20-15-9-7-11-17(20)2/h3-15,22H,1-2H3

InChI Key

KXGJHQLSMMKIIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3C)O

Origin of Product

United States

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